4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also includes a 1,2,3-triazole ring, which is a type of heterocyclic amine.
Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the piperazine ring could undergo N-alkylation. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles at the C-5 position .Scientific Research Applications
Anticancer Properties and Enzyme Inhibition
Certain mono Mannich bases with piperazine structures have shown promising anticancer properties and have also been evaluated for their inhibitory effects on carbonic anhydrase enzymes, showing lower inhibition values compared to a reference compound, AZA (Tuğrak et al., 2019). Additionally, hybrid molecules incorporating penicillanic or cephalosporanic acid moieties with piperazine derivatives have been synthesized and tested for various biological activities, including antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Synthesis Techniques and Biological Potential
The synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus has been explored using various techniques, including conventional, microwave, and ultrasound irradiation, leading to compounds with notable antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities (Mermer et al., 2018).
Drug Synthesis
Flunarizine, a drug used to treat migraines, dizziness, vestibular disorders, and epilepsy, involves a piperazine structure in its synthesis, highlighting the significance of piperazine derivatives in pharmaceutical applications (Shakhmaev et al., 2016).
Antitumor Activity
Notably, a series of 1,2,4-triazole Schiff bases containing a piperazine group demonstrated promising inhibitory activity against tumor cells in biological assays, emphasizing the potential of these compounds in cancer research (Ding et al., 2016).
Mechanism of Action
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-14-7-8-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-6-4-3-5-16(17)22/h3-8,13,19-20,23-26H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRZOKBWOANGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.